3-({[(5-bromo-1-naphthoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid
Overview
Description
3-({[(5-bromo-1-naphthoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid is a useful research compound. Its molecular formula is C20H15BrN2O3S and its molecular weight is 443.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 441.99868 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Structure and Noncovalent Interactions
Research involving organic acid-base adducts, including those with naphthoyl components, emphasizes the role of noncovalent interactions in forming complex molecular architectures. These studies showcase the synthesis and characterization of supramolecular complexes, highlighting the importance of classical hydrogen bonds and other weak interactions in their structural formation. Such insights are crucial for designing materials with specific properties and functions, including catalysis and drug delivery systems (Zhang et al., 2014).
Synthesis and Derivatives
Another avenue of research focuses on the synthesis of derivatives related to naphthoic acid, demonstrating methods for creating compounds with potential applications in dyes, pigments, and pharmaceuticals. For instance, the synthesis of amides of 3-hydroxy-2-naphthoic acid derived from aminobenzimidazolone and aminobenzoxazolone represents a methodological advancement in producing compounds with specific functional applications (Kraska & Boruszczak, 1990).
Catalytic Applications
Further research into Brønsted acidic ionic liquids for synthesizing benzothiazolylaminomethyl-naphthols highlights the potential for using similar compounds in catalytic processes. These findings suggest the possibility of employing related structures in various synthesis reactions, providing efficient and environmentally friendly alternatives to traditional catalytic methods (Shaterian & Hosseinian, 2015).
Host-Guest Chemistry
Research on host-guest chemistry involving methylbenzoic acid derivatives underscores the significance of molecular recognition and encapsulation in designing functional materials. These studies provide a foundation for developing advanced materials capable of selective interaction and response to various stimuli, with applications ranging from sensing to drug delivery (Pedireddi et al., 1998).
Properties
IUPAC Name |
3-[(5-bromonaphthalene-1-carbonyl)carbamothioylamino]-4-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O3S/c1-11-8-9-12(19(25)26)10-17(11)22-20(27)23-18(24)15-6-2-5-14-13(15)4-3-7-16(14)21/h2-10H,1H3,(H,25,26)(H2,22,23,24,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZUVGDGIKWBBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)C2=CC=CC3=C2C=CC=C3Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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